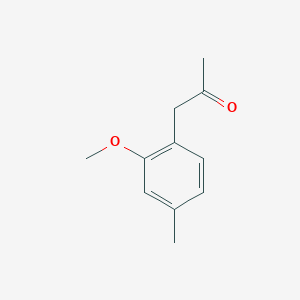

1-(2-Methoxy-4-methylphenyl)propan-2-one

Description

1-(2-Methoxy-4-methylphenyl)propan-2-one is a substituted aromatic ketone characterized by a methoxy group at the 2-position and a methyl group at the 4-position of the phenyl ring, with a propan-2-one (acetone-derived) backbone. This compound belongs to a broader class of arylpropanones, which are pivotal intermediates in organic synthesis and pharmaceutical research due to their versatile reactivity and structural motifs .

Properties

CAS No. |

62155-73-1 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

1-(2-methoxy-4-methylphenyl)propan-2-one |

InChI |

InChI=1S/C11H14O2/c1-8-4-5-10(7-9(2)12)11(6-8)13-3/h4-6H,7H2,1-3H3 |

InChI Key |

ZUDDMWPLLCMFEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of methyl iodide with 2-methoxy-4-methylbenzoyl chloride in the presence of zinc in an ethyl acetate/toluene mixture . Another method includes the Friedel-Crafts alkylation of 2-methoxy-4-methylbenzene with acetone in the presence of an aluminum chloride catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-4-methylphenyl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the corresponding alcohol.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxy-4-methylphenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) used in the treatment of various diseases.

Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The positional isomerism and functional group substitutions significantly influence the physicochemical and biological properties of arylpropanones. Key analogs include:

Key Observations :

- Electronic Effects : The electron-donating methoxy group (OCH₃) at the 2-position in the target compound may enhance resonance stabilization compared to para-substituted analogs like 1-(4-methoxyphenyl)propan-2-one .

- Steric Effects : Bulky substituents (e.g., tert-butyl in CAS 33839-13-3) reduce reactivity in nucleophilic additions, whereas methyl groups (e.g., 4-CH₃ in the target compound) offer minimal steric hindrance .

- Polarity: Fluorine substitution (CAS 320338-98-5) increases electronegativity and boiling point (predicted: 260.8±25.0°C) compared to non-halogenated analogs .

Comparison of Yields :

Structural and Crystallographic Analysis

X-ray crystallography using SHELX software (e.g., SHELXL, SHELXS) is a gold standard for confirming arylpropanone structures . For example:

- 1-(benzothiazol-2'-ylthio)propan-2-one was unambiguously characterized via X-ray data (Tables 7–9 in ), demonstrating the importance of crystallography in resolving positional isomerism.

- Hirshfeld surface analysis for 1-(4-(methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one revealed intermolecular interactions influencing crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.